Thalidomide-O-PEG5-OH
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Overview
Description
Thalidomide-O-PEG5-OH is a synthesized compound that incorporates the thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery aimed at selectively degrading target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with thalidomide. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between thalidomide and the PEG linker .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions, where different functional groups can be attached to the PEG chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications in research and industry .
Scientific Research Applications
Thalidomide-O-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies through PROTAC technology.
Industry: Utilized in the development of new materials and drug delivery systems.
Mechanism of Action
Thalidomide-O-PEG5-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG5-COOH: Similar in structure but with a carboxyl group instead of a hydroxyl group.
Thalidomide-propargyl-O-PEG5-OH: Contains a propargyl group, offering different reactivity and applications.
Uniqueness
Thalidomide-O-PEG5-OH is unique due to its specific PEG linker, which provides flexibility and solubility, making it suitable for various applications in PROTAC technology. Its ability to selectively degrade target proteins sets it apart from other compounds .
Properties
Molecular Formula |
C23H30N2O10 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C23H30N2O10/c26-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)25(22(16)29)17-4-5-19(27)24-21(17)28/h1-3,17,26H,4-15H2,(H,24,27,28) |
InChI Key |
FHRQXLJYRCSHND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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